Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane
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Overview
Description
Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane is a chemical compound with the molecular formula C11H24OSSi. It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is replaced by a trimethylsilyl ether group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane typically involves the reaction of 3-methyl-3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane involves its ability to act as a silylating agent. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is reversible, allowing for the selective deprotection of the silyl group under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the additional functional groups present in Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane.
Trimethylsilyl ether: Similar in function but does not contain the sulfanyl and ethyl groups.
Uniqueness
This compound is unique due to its combination of silyl, sulfanyl, and ethyl groups, which provide distinct reactivity and versatility in chemical synthesis .
Properties
CAS No. |
827608-83-3 |
---|---|
Molecular Formula |
C11H24OSSi |
Molecular Weight |
232.46 g/mol |
IUPAC Name |
trimethyl-[2-(3-methylbut-1-enoxy)ethylsulfanylmethyl]silane |
InChI |
InChI=1S/C11H24OSSi/c1-11(2)6-7-12-8-9-13-10-14(3,4)5/h6-7,11H,8-10H2,1-5H3 |
InChI Key |
LSLQEBQASILKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=COCCSC[Si](C)(C)C |
Origin of Product |
United States |
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